tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate is a complex organic compound with a unique structure It belongs to the class of oxazepines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a seven-membered ring
Preparation Methods
The synthesis of tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate involves several steps. The synthetic route typically starts with the preparation of the pyrido[4,3-f][1,4]oxazepine core, followed by the introduction of the tert-butyl group at the appropriate position. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. In medicine, it could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. Additionally, it may have industrial applications in the development of new materials or as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate can be compared with other similar compounds such as tert-butyl (5aS,8aR)-octahydro-2H-pyrrolo[3,4-b][1,4]oxazepine-7-carboxylate and tert-butyl (5aS,8aS)-2,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-f][1,4]oxazepine-7-carboxylate. These compounds share similar structural features but differ in the arrangement of atoms and functional groups. The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl group, which may influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-10-8-14-5-7-17-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m0/s1 |
InChI Key |
ZPTPWLIBKVCWCY-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CNCCO[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCCOC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.